L-2-Trifluoromethylphenylalanine
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Description
L-2-Trifluoromethylphenylalanine (L-2-TFMP) is an amino acid derivative with a unique trifluoromethyl functional group. It is an important tool in synthetic organic chemistry and has a wide range of applications in the pharmaceutical, biochemical, and biotechnological fields. L-2-TFMP has been used to synthesize a variety of compounds, including peptides, peptidomimetics, and non-peptide compounds. It is also a useful reagent in peptide synthesis and other organic reactions.
Scientific Research Applications
1. Photoreactive L-Phenylalanine Derivatives in Biological Functional Analysis
- Summary of Application: Photoreactive L-phenylalanine derivatives are used for biological functional analysis . Three major photophores—aryl azide, benzophenone and trifluoromethyldiazirine—are utilized in this analysis .
- Methods of Application: These photophore-bearing L-phenylalanine derivatives were inoculated into a Klebsiella sp. isolated from the rhizosphere of a wild dipterocarp sapling . The proportions of metabolites were quite distinct for each photophore .
- Results or Outcomes: The results indicated that photophores affected substrate recognition in rhizobacterial metabolic pathways, and differential photoaffinity labeling could be achieved using different photophore-containing L-phenylalanine derivatives .
2. Biosynthesis of L-Phenylalanine from Inexpensive Aromatic Precursors
- Summary of Application: L-phenylalanine is an essential amino acid with various promising applications . The microbial pathway for L-phenylalanine synthesis from glucose in wild strains involves lengthy steps and stringent feedback regulation that limits the production yield . It is attractive to find other candidates, which could be used to establish a succinct and cost-effective pathway for L-phenylalanine production .
- Methods of Application: An artificial bioconversion process was developed to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol) . This work opens the possibility of L-phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .
- Results or Outcomes: The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69% . Finally, the aromatic precursors were expanded to produce L-phenylalanine from benzyl alcohol .
3. Modulating the Antimicrobial Activity of Temporin L Through Introduction of Fluorinated Phenylalanine
- Summary of Application: The study reports the synthesis of 2-fluoro- and 2,6-difluorophenylalanine and their introduction into the naturally occurring antimicrobial peptide Temporin L (TL) . The antimicrobial and hemolytic activity of parent TL as well as the fluorinated variant in plasma and buffer conditions were also reported .
- Methods of Application: The study involved the synthesis of 2-fluoro- and 2,6-difluorophenylalanine and their introduction into Temporin L (TL), a naturally occurring antimicrobial peptide .
4. Trifluoromethylation by Visible-Light-Driven Photoredox Catalysis
- Summary of Application: This study reported asymmetric intermolecular α-trifluoromethylation of various aldehydes by merging photoredox catalysis with organocatalysis . This work proved that photoredox catalysis is highly effective in generating the CF3 radical .
- Methods of Application: The study involved the use of photoredox catalysis in combination with organocatalysis for the asymmetric intermolecular α-trifluoromethylation of various aldehydes .
- Results or Outcomes: The results showed that photoredox catalysis is highly effective in generating the CF3 radical .
5. Modulating the Antimicrobial Activity of Temporin L Through Introduction of Fluorinated Phenylalanine
- Summary of Application: The study reports the synthesis of 2-fluoro- and 2,6-difluorophenylalanine and their introduction into the naturally occurring antimicrobial peptide Temporin L (TL) . The antimicrobial and hemolytic activity of parent TL as well as the fluorinated variant in plasma and buffer conditions were also reported .
- Methods of Application: The study involved the synthesis of 2-fluoro- and 2,6-difluorophenylalanine and their introduction into Temporin L (TL), a naturally occurring antimicrobial peptide .
6. Trifluoromethylation by Visible-Light-Driven Photoredox Catalysis
- Summary of Application: This study reported asymmetric intermolecular α-trifluoromethylation of various aldehydes by merging photoredox catalysis with organocatalysis . This work proved that photoredox catalysis is highly effective in generating the CF3 radical .
- Methods of Application: The study involved the use of photoredox catalysis in combination with organocatalysis for the asymmetric intermolecular α-trifluoromethylation of various aldehydes .
- Results or Outcomes: The results showed that photoredox catalysis is highly effective in generating the CF3 radical .
properties
IUPAC Name |
(2S)-2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOABLDGLYOGEHY-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375803 |
Source
|
Record name | L-2-Trifluoromethylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-2-Trifluoromethylphenylalanine | |
CAS RN |
119009-47-1 |
Source
|
Record name | L-2-Trifluoromethylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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